1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
The compound 1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a structurally complex heterocyclic molecule featuring a tetrahydrothienoimidazolone dioxide core. The substituents at the 1- and 3-positions are 2,3-dimethylphenyl and phenyl groups, respectively.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-7-6-10-16(14(13)2)21-18-12-25(23,24)11-17(18)20(19(21)22)15-8-4-3-5-9-15/h3-10,17-18H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPKZZJWTCTEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, with the CAS number 879929-10-9, is a complex organic compound notable for its potential biological activities. This compound belongs to the class of thienoimidazole derivatives and has garnered interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O3S, with a molecular weight of approximately 356.4 g/mol. The structure features a thieno[3,4-d]imidazole core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 879929-10-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit activity against specific enzymes and receptors involved in critical physiological processes.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that play roles in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways.
Antimicrobial Properties
Studies have demonstrated that thienoimidazole derivatives possess antimicrobial properties. Preliminary investigations into this compound suggest potential activity against various bacterial strains and fungi.
Anticancer Activity
Research has indicated that compounds within this class may exhibit cytotoxic effects on cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of thienoimidazole derivatives found that certain modifications enhanced activity against Gram-positive bacteria. While specific data on this compound is limited, similar derivatives have shown promising results.
- Anticancer Evaluation : In vitro studies on related thienoimidazole compounds reported significant cytotoxicity towards breast cancer cell lines (MCF-7). Further research is needed to establish the efficacy of this compound in this context.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of thienoimidazole derivatives:
- Synthesis Techniques : The compound can be synthesized through multi-step organic reactions involving key intermediates derived from readily available starting materials.
- Biological Evaluation : In vitro assays have been employed to assess the biological activity of synthesized compounds, including cytotoxicity assays and enzyme inhibition tests.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and applications:
*Inferred based on structural similarity.
Key Observations:
Fluorine substituents () improve metabolic stability and binding affinity to hydrophobic enzyme pockets due to their electron-withdrawing nature . Ethoxy groups () may enhance aqueous solubility compared to alkyl or halogenated analogs .
Physical Properties :
- Derivatives with methyl groups (e.g., ) exhibit higher density (1.324 g/cm³) and molecular weight (356.44), correlating with increased lipophilicity .
- The parent compound () serves as a critical high-purity intermediate for synthesizing more complex derivatives .
Stereochemical Considerations :
- Compounds like the thione derivative () highlight the role of stereocenters in biological activity, with defined stereochemistry often crucial for target binding .
Q & A
What are the optimal synthesis conditions for 1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide?
The synthesis involves multi-step cyclization and substitution reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and yields by improving precursor solubility .
- Temperature : Maintain 80–100°C during cyclization to minimize side reactions .
- Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) accelerate imidazole ring closure .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | High (DMF/DMSO) | ↑ 20–30% |
| Reaction Time | 12–18 hours | Maximizes conversion |
| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |
| Data extrapolated from analogous thienoimidazole syntheses . |
Which spectroscopic techniques are most effective for characterizing this compound?
A combination of techniques ensures structural validation:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. Look for methyl group signals at δ 2.1–2.3 ppm (dimethylphenyl) and aromatic protons at δ 6.8–7.5 ppm (phenyl) .
- IR Spectroscopy : Detect sulfone groups (S=O stretching at 1150–1300 cm⁻¹) and imidazole C=N bonds (1600–1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 402.5 for C₂₀H₂₂N₂O₅S) .
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR | δ 2.1–2.3 (methyl), δ 6.8–7.5 (aryl) | Substituent identification |
| IR | 1150–1300 cm⁻¹ (S=O) | Functional group validation |
| HRMS | m/z 402.5 (M⁺) | Molecular weight confirmation |
What are the key structural features influencing its reactivity?
The compound’s reactivity is governed by:
- Thienoimidazole Core : The fused thiophene and imidazole rings create electron-deficient regions, enhancing electrophilic substitution .
- Substituent Effects :
| Structural Feature | Reactivity Impact | Example Reactions |
|---|---|---|
| Thienoimidazole core | Electrophilic aromatic substitution | Nitration, halogenation |
| Sulfone groups | Stabilize transition states | Nucleophilic ring-opening |
How can contradictions in spectroscopic data between theoretical predictions and experimental results be resolved?
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- X-ray Crystallography : Resolve ambiguities in bond angles and dihedral angles .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- Solvent-Free Analysis : Use solid-state IR to eliminate solvent interference .
| Contradiction Type | Resolution Method | Example |
|---|---|---|
| Unexpected ¹H NMR shifts | DFT calculations | Validate substituent effects |
| Missing IR peaks | Solid-state analysis | Confirm sulfone presence |
What computational methods predict the biological targets of this compound?
Advanced techniques include:
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities. The sulfone group may interact with ATP-binding pockets in kinases .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with antimicrobial activity .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
| Method | Application | Output Metrics |
|---|---|---|
| Molecular Docking | Target identification | Binding energy (kcal/mol) |
| QSAR | Activity prediction | IC₅₀ values |
How to design experiments to assess its environmental impact?
Follow ecotoxicological frameworks:
- Fate Studies : Measure biodegradation rates in soil/water systems using LC-MS .
- Toxicity Assays : Use Daphnia magna or algal models to determine EC₅₀ values for acute toxicity .
- Bioaccumulation : Track compound uptake in fish liver microsomes via radiolabeling .
| Experimental Phase | Methodology | Endpoint |
|---|---|---|
| Biodegradation | OECD 301D (Closed Bottle Test) | % Degradation over 28 days |
| Acute Toxicity | OECD 202 (Daphnia immobilization) | EC₅₀ (mg/L) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
